molecular formula C20H24N2O2 B2501263 1-isopentyl-2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole CAS No. 443328-68-5

1-isopentyl-2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole

Cat. No.: B2501263
CAS No.: 443328-68-5
M. Wt: 324.424
InChI Key: ITBFXPOYUPWYOM-UHFFFAOYSA-N
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Description

1-isopentyl-2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This particular compound features a unique structure with an isopentyl group and a methoxyphenoxy methyl group attached to the benzimidazole core, which may contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopentyl-2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Isopentyl Group: The isopentyl group can be introduced via alkylation reactions using isopentyl halides in the presence of a base such as potassium carbonate.

    Attachment of the Methoxyphenoxy Methyl Group: The final step involves the reaction of the benzimidazole intermediate with 4-methoxyphenoxy methyl chloride in the presence of a base like sodium hydride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-isopentyl-2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of benzimidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenoxy methyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with different functional groups replacing the methoxyphenoxy methyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antiviral activities due to the known properties of benzimidazole derivatives.

    Medicine: Explored for its potential anticancer properties, as benzimidazole compounds have shown promise in inhibiting cancer cell growth.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-isopentyl-2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzimidazole core can interact with DNA or proteins, potentially inhibiting their function and leading to biological effects such as antimicrobial or anticancer activity. The isopentyl and methoxyphenoxy methyl groups may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

1-isopentyl-2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives such as:

    2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole: Lacks the isopentyl group, which may affect its biological activity and solubility.

    1-isopentyl-2-methyl-1H-benzo[d]imidazole: Lacks the methoxyphenoxy methyl group, which may influence its interaction with biological targets.

    1-isopentyl-2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole: Contains a chloro group instead of a methoxy group, potentially altering its chemical reactivity and biological properties.

The unique combination of the isopentyl and methoxyphenoxy methyl groups in this compound may confer distinct properties that make it particularly useful in certain applications.

Properties

IUPAC Name

2-[(4-methoxyphenoxy)methyl]-1-(3-methylbutyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-15(2)12-13-22-19-7-5-4-6-18(19)21-20(22)14-24-17-10-8-16(23-3)9-11-17/h4-11,15H,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBFXPOYUPWYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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